Biochemical Potency: GLPG-0259 Demonstrates Nanomolar MAPKAPK5 Inhibition Versus Micromolar Potency of Natural Product Alternative Noroxoaconitine
GLPG-0259 inhibits MAPKAPK5 (MK5/PRAK) with a reported pIC50 of 7.43, corresponding to an IC50 value of approximately 37 nM [1]. In direct comparison, the diterpenoid alkaloid noroxoaconitine—identified as an alternative MAPKAPK5 inhibitor—exhibits an IC50 of 37.5 μM (37,500 nM) against the same target in biochemical assays [2]. This represents an approximately 1,000-fold difference in inhibitory potency between the two compounds targeting the identical kinase.
| Evidence Dimension | MAPKAPK5 biochemical inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 37 nM (pIC50 = 7.43) |
| Comparator Or Baseline | Noroxoaconitine: IC50 = 37.5 μM (37,500 nM) |
| Quantified Difference | ≈ 1,000-fold greater potency for GLPG-0259 |
| Conditions | GLPG-0259: Recombinant MAPKAPK5 biochemical assay (Guide to Pharmacology curated data). Noroxoaconitine: In vitro catalytic activity assay of MK5 with ATP competition |
Why This Matters
For researchers requiring nanomolar-range MAPKAPK5 inhibition in biochemical or cellular assays, GLPG-0259 provides potency that is three orders of magnitude greater than the natural product alternative, enabling lower compound concentrations and reduced off-target probability.
- [1] IUPHAR/BPS Guide to Pharmacology. Galapagos MAPKAPK5 inhibitor D (Ligand ID: 9848). pIC50: 7.43 (IC50: 37 nM). View Source
- [2] Kostenko S, et al. The diterpenoid alkaloid noroxoaconitine is a Mapkap kinase 5 (MK5/PRAK) inhibitor. Cell Mol Life Sci. 2011;68(2):289-301. IC50 = 37.5 μM; Ki = 0.675 μM. View Source
